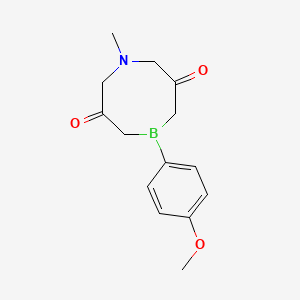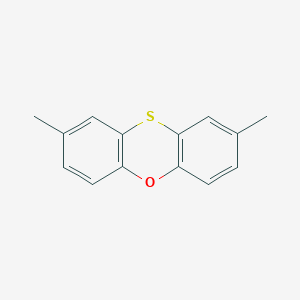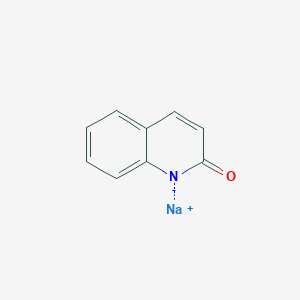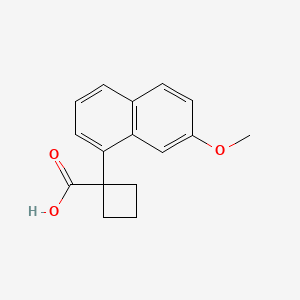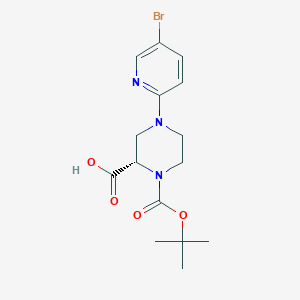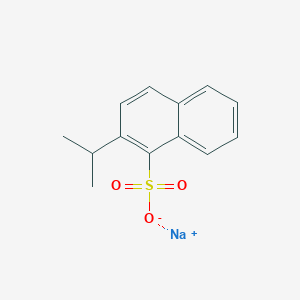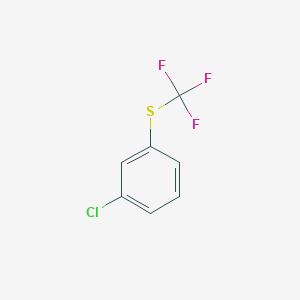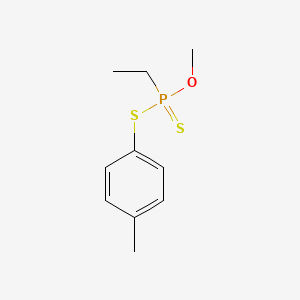
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is an organophosphorus compound with the molecular formula C10H15OPS2 It is known for its unique structure, which includes a phosphonodithioate group bonded to a methyl and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(4-methylphenyl) ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with O-methyl and S-(4-methylphenyl) groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols or phosphonates.
Substitution: Nucleophilic substitution reactions can replace the O-methyl or S-(4-methylphenyl) groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain biological pathways in pests.
Wirkmechanismus
The mechanism of action of O-Methyl S-(4-methylphenyl) ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Ethyl S-(4-methylphenyl) ethylphosphonodithioate
- O-Ethyl S-methyl methylphosphonothiolate
Uniqueness
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
2984-65-8 |
|---|---|
Molekularformel |
C10H15OPS2 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
ethyl-methoxy-(4-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15OPS2/c1-4-12(13,11-3)14-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
ZFCPXXRQFQJJAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(OC)SC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




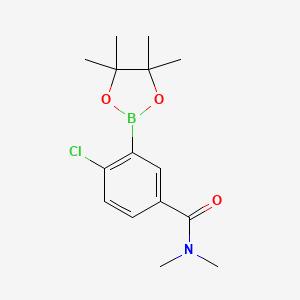
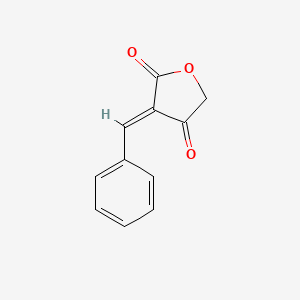
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)


